1-Propyl-3-azetidinamine
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Overview
Description
1-Propylazetidin-3-amine is a nitrogen-containing heterocyclic compound It belongs to the class of azetidines, which are four-membered ring structures containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Propylazetidin-3-amine can be synthesized through several methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . Additionally, the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper triflate has been reported .
Industrial Production Methods: Industrial production of 1-propylazetidin-3-amine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and efficient catalysts like copper triflate can enhance the reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions: 1-Propylazetidin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly employed.
Major Products Formed: The major products formed from these reactions include various substituted azetidines, N-oxides, and amine derivatives .
Scientific Research Applications
1-Propylazetidin-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-propylazetidin-3-amine involves its interaction with specific molecular targets. The nitrogen atom in the azetidine ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Its ring strain and unique electronic properties contribute to its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Aziridine: A three-membered nitrogen-containing ring, known for its high reactivity and use in polymerization reactions.
Pyrrolidine: A five-membered nitrogen-containing ring, commonly found in natural products and pharmaceuticals.
Piperidine: A six-membered nitrogen-containing ring, widely used in medicinal chemistry.
Uniqueness of 1-Propylazetidin-3-amine: 1-Propylazetidin-3-amine is unique due to its four-membered ring structure, which imparts significant ring strain and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for developing new materials and drugs .
Properties
IUPAC Name |
1-propylazetidin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-2-3-8-4-6(7)5-8/h6H,2-5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFAJTOGPBDJOTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CC(C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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